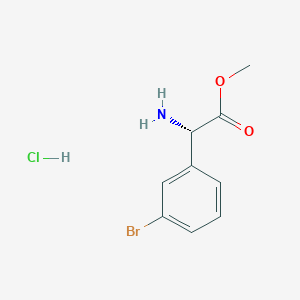
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” is a chemical compound that belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . The compound is also known as Hexanoic acid, 2-hydroxy-, (2S)- .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” is complex. The compound contains total 42 bond(s); 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s) and 1 primary alcohol(s) .Chemical Reactions Analysis
The family of D-isomer specific 2-hydroxyacid dehydrogenases (2HADHs) contains a wide range of oxidoreductases with various metabolic roles as well as biotechnological applications . They catalyze the stereospecific, reversible reduction of 2-keto acids to the corresponding 2-hydroxy acids by the simultaneous oxidation of nicotinamide adenine dinucleotide (NAD + ) .Orientations Futures
The future directions for the study of “(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride” and similar compounds could involve further characterization of the new subfamilies of 2HADHs . This may result in discoveries of enzymes with novel metabolic roles and with properties beneficial for biotechnological applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with 2-hydroxyacetamide. The resulting protected dipeptide is then deprotected and hydrolyzed to yield the target compound.", "Starting Materials": [ "L-histidine", "2-hydroxyacetamide", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "di-tert-butyl dicarbonate (Boc2O)", "trifluoroacetic acid (TFA)", "hydrochloric acid (HCl)", "diethyl ether", "methanol", "water" ], "Reaction": [ "Protect the amine group of L-histidine by reacting with Boc2O in the presence of DMAP and triethylamine (TEA) in dry dichloromethane (DCM) to yield Boc-L-histidine.", "Protect the carboxylic acid group of Boc-L-histidine by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of TEA in dry DCM to yield Boc-Boc-L-histidine.", "Couple Boc-Boc-L-histidine with 2-hydroxyacetamide in the presence of DCC and NHS in dry DCM to yield Boc-Boc-L-histidine-2-hydroxyacetamide.", "Deprotect the Boc groups of Boc-Boc-L-histidine-2-hydroxyacetamide by treating with TFA in methanol to yield (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid.", "Dissolve (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid in hydrochloric acid and precipitate the hydrochloride salt by adding diethyl ether.", "Dry the hydrochloride salt of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid to yield the final product." ] } | |
Numéro CAS |
2241107-72-0 |
Nom du produit |
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride |
Formule moléculaire |
C8H17ClN2O4 |
Poids moléculaire |
240.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




